Cas no 2227724-60-7 (methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate)

Methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate is a chiral ester compound featuring a fluorinated aromatic moiety and a β-hydroxy ester functional group. Its stereospecific (3S) configuration and fluorine substitution enhance its utility as an intermediate in pharmaceutical and fine chemical synthesis. The presence of both fluoro and methoxy groups on the phenyl ring contributes to its electronic and steric properties, making it valuable for selective transformations. The β-hydroxy ester moiety offers versatility for further derivatization, including reductions or cyclizations. This compound is particularly useful in asymmetric synthesis, where its defined stereochemistry ensures high enantioselectivity in downstream reactions. Its stability and reactivity profile make it suitable for controlled synthetic applications.
methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate structure
2227724-60-7 structure
Product Name:methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate
CAS No:2227724-60-7
MF:C11H13FO4
MW:228.216927289963
CID:6172481
PubChem ID:165682858
Update Time:2025-09-28

methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate
    • 2227724-60-7
    • EN300-1810957
    • Inchi: 1S/C11H13FO4/c1-15-9-5-3-4-7(12)11(9)8(13)6-10(14)16-2/h3-5,8,13H,6H2,1-2H3/t8-/m0/s1
    • InChI Key: TYEAGMQONAKVJU-QMMMGPOBSA-N
    • SMILES: FC1=CC=CC(=C1[C@H](CC(=O)OC)O)OC

Computed Properties

  • Exact Mass: 228.07978705g/mol
  • Monoisotopic Mass: 228.07978705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.8Ų

methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate Pricemore >>

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Additional information on methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate

Exploring Methyl (3S)-3-(2-Fluoro-6-Methoxyphenyl)-3-Hydroxypropanoate (CAS 2227724-60-7): A Versatile Chiral Building Block in Modern Organic Synthesis

In the realm of asymmetric synthesis and pharmaceutical intermediates, methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate (CAS 2227724-60-7) has emerged as a pivotal chiral synthon. This optically active ester, characterized by its fluorinated aromatic and β-hydroxy ester motifs, is gaining traction among researchers due to its unique structural features and applications in drug discovery. The compound’s S-configuration at the stereocenter and the presence of a methoxy group and fluorine substituent make it a valuable template for designing bioactive molecules.

The growing interest in fluorinated pharmaceuticals and chiral auxiliaries has propelled the demand for specialized intermediates like CAS 2227724-60-7. Fluorination, a key strategy in medicinal chemistry, enhances metabolic stability and bioavailability—a topic frequently searched in AI-driven drug design forums. Users often query: "How does fluorine incorporation improve drug potency?" or "What are the latest chiral building blocks for CNS drugs?" This compound addresses such queries by offering a stereoselective route to fluorinated analogs of neurotransmitters and enzyme inhibitors.

Synthetic applications of methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate span cross-coupling reactions, enantioselective reductions, and ring-forming transformations. Its hydroxypropanoate backbone serves as a precursor for lactones and heterocycles, aligning with trends in sustainable chemistry. Recent PubMed-indexed studies highlight its utility in catalyzed asymmetric synthesis—a hotspot for researchers optimizing atom economy. SEO-optimized terms like "green synthesis fluorinated intermediates" or "chiral ester applications 2024" resonate with this compound’s relevance.

From a technical perspective, the 2-fluoro-6-methoxyphenyl moiety in CAS 2227724-60-7 influences electronic distribution, enabling regioselective functionalization—an aspect debated in recent Reddit chemistry threads. Analytical data (HPLC, NMR) confirm its high enantiopurity (>98% ee), critical for FDA-compliant drug development. The ester’s stability under acidic conditions also makes it suitable for prodrug formulations, a trending topic in pharmacokinetics forums.

In conclusion, methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate exemplifies innovation at the intersection of fluorine chemistry and chiral technology. Its CAS registry (2227724-60-7) is increasingly cited in patents targeting neurodegenerative diseases and anti-inflammatory agents, reflecting its industrial potential. As synthetic methodologies evolve, this compound will likely remain a cornerstone for addressing challenges in stereocontrolled drug synthesis.

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